molecular formula C19H20N2O2 B250056 2-[(cyclopropylcarbonyl)amino]-N-(3,4-dimethylphenyl)benzamide

2-[(cyclopropylcarbonyl)amino]-N-(3,4-dimethylphenyl)benzamide

Cat. No. B250056
M. Wt: 308.4 g/mol
InChI Key: MXWLWLPHYDPURP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(cyclopropylcarbonyl)amino]-N-(3,4-dimethylphenyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is also known as CDCAM and has been synthesized using various methods.

Scientific Research Applications

CDCAM has been found to have potential applications in the field of medicine. It has been studied for its anti-inflammatory and analgesic properties. CDCAM has also been found to have potential as a treatment for cancer. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. CDCAM has also been studied for its potential as a treatment for Alzheimer's disease.

Mechanism of Action

The mechanism of action of CDCAM is not fully understood. However, it has been suggested that CDCAM inhibits the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE-4). This inhibition leads to a decrease in the production of inflammatory mediators and an increase in the production of anti-inflammatory mediators.
Biochemical and Physiological Effects:
CDCAM has been found to have anti-inflammatory and analgesic effects. It has also been found to inhibit the growth of cancer cells and to have potential as a treatment for Alzheimer's disease. CDCAM has been shown to decrease the production of inflammatory mediators, such as prostaglandins and cytokines, and to increase the production of anti-inflammatory mediators, such as interleukin-10 (IL-10).

Advantages and Limitations for Lab Experiments

CDCAM has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high yields. CDCAM is also stable under standard laboratory conditions. However, CDCAM has some limitations for lab experiments. It is not very soluble in water, which can make it difficult to use in certain experiments. CDCAM is also relatively expensive compared to other compounds.

Future Directions

There are several future directions for the study of CDCAM. One direction is to further investigate its potential as a treatment for cancer and Alzheimer's disease. Another direction is to study the mechanism of action of CDCAM in more detail. It is also important to study the pharmacokinetics and pharmacodynamics of CDCAM in vivo. Finally, it is important to investigate the safety and toxicity of CDCAM in animal models before it can be considered for use in humans.
Conclusion:
In conclusion, CDCAM is a chemical compound that has potential applications in the field of medicine. It has been studied for its anti-inflammatory and analgesic properties, as well as its potential as a treatment for cancer and Alzheimer's disease. CDCAM has been synthesized using various methods and has several advantages and limitations for lab experiments. There are several future directions for the study of CDCAM, including further investigation of its potential as a treatment for various diseases and the study of its mechanism of action in more detail.

Synthesis Methods

CDCAM can be synthesized using various methods, including the reaction of 3,4-dimethylaniline with cyclopropyl isocyanate, followed by the reaction of the resulting compound with 2-aminobenzamide. Another method involves the reaction of 3,4-dimethylaniline with cyclopropyl isocyanate, followed by the reaction of the resulting compound with 2-nitrobenzamide, which is then reduced to CDCAM using palladium on carbon.

properties

Molecular Formula

C19H20N2O2

Molecular Weight

308.4 g/mol

IUPAC Name

2-(cyclopropanecarbonylamino)-N-(3,4-dimethylphenyl)benzamide

InChI

InChI=1S/C19H20N2O2/c1-12-7-10-15(11-13(12)2)20-19(23)16-5-3-4-6-17(16)21-18(22)14-8-9-14/h3-7,10-11,14H,8-9H2,1-2H3,(H,20,23)(H,21,22)

InChI Key

MXWLWLPHYDPURP-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2NC(=O)C3CC3)C

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2NC(=O)C3CC3)C

Origin of Product

United States

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